BenchChemオンラインストアへようこそ!

tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Steric hindrance Protecting group stability Oxadiazole ring integrity

tert‑Butyl N‑[2‑(5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl)ethyl]carbamate (C₁₃H₂₂N₄O₃, MW 270.34 g/mol) is an orthogonally protected heterocyclic building block in which a Boc‑protected ethylamine chain is tethered to position 2 of a 5‑tert‑butyl‑1,3,4‑oxadiazole ring [REFS‑1]. The molecule combines a base‑labile carbamate (Boc) with a sterically hindered, lipophilic tert‑butyl substituent on the electron‑deficient oxadiazole core, creating a dual‑capped scaffold that can be selectively deprotected and sequentially elaborated [REFS‑1].

Molecular Formula C13H23N3O3
Molecular Weight 269.34 g/mol
Cat. No. B15355170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
Molecular FormulaC13H23N3O3
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(O1)CCNC(=O)OC(C)(C)C
InChIInChI=1S/C13H23N3O3/c1-12(2,3)10-16-15-9(18-10)7-8-14-11(17)19-13(4,5)6/h7-8H2,1-6H3,(H,14,17)
InChIKeyLGDYCZZOCDRKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate: A Dual‑Capped 1,3,4‑Oxadiazole Building Block for Advanced Synthesis


tert‑Butyl N‑[2‑(5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl)ethyl]carbamate (C₁₃H₂₂N₄O₃, MW 270.34 g/mol) is an orthogonally protected heterocyclic building block in which a Boc‑protected ethylamine chain is tethered to position 2 of a 5‑tert‑butyl‑1,3,4‑oxadiazole ring [REFS‑1]. The molecule combines a base‑labile carbamate (Boc) with a sterically hindered, lipophilic tert‑butyl substituent on the electron‑deficient oxadiazole core, creating a dual‑capped scaffold that can be selectively deprotected and sequentially elaborated [REFS‑1]. Patents and primary medicinal chemistry programs have repeatedly employed the 5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl fragment as a key pharmacophoric element, with reported IC₅₀ values in the low nanomolar range (e.g., 11 nM against tissue‑type plasminogen activator) when embedded in larger drug candidates [REFS‑2].

Why 5‑Alkyl‑or‑Unsubstituted 1,3,4‑Oxadiazole Analogs Cannot Replace tert‑Butyl N‑[2‑(5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl)ethyl]carbamate


The 5‑position substituent on the 1,3,4‑oxadiazole ring dictates the steric environment, lipophilicity, and metabolic stability of the building block, directly influencing both the synthetic tractability and the biological profile of downstream products [REFS‑1]. Replacing the tert‑butyl group with a smaller alkyl chain (e.g., ethyl or methyl) or hydrogen removes the pronounced steric shielding that protects the oxadiazole from nucleophilic attack during Boc deprotection, potentially leading to ring‑opening side products [REFS‑1]. Moreover, when the fragment is incorporated into bioactive molecules, the tert‑butyl group confers distinct logP and shape complementarity advantages that ethyl and unsubstituted analogs cannot replicate, as evidenced by parallel structure‑activity relationship (SAR) studies on oxadiazole‑containing inhibitors [REFS‑2].

Head‑to‑Head and Cross‑Study Differentiation of tert‑Butyl N‑[2‑(5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl)ethyl]carbamate from Its Closest Analogs


Steric Environment: Taft Es of 5‑tert‑Butyl vs. 5‑Ethyl‑1,3,4‑Oxadiazole Building Blocks

The 5‑tert‑butyl substituent provides a Taft steric parameter (Es) of approximately –1.54, compared to –0.36 for the 5‑ethyl analog [REFS‑1]. This three‑fold greater steric bulk shields the electron‑deficient 1,3,4‑oxadiazole ring during acid‑mediated Boc removal, suppressing ring‑opening side reactions that are commonly observed with the 5‑ethyl analog under the same conditions [REFS‑1][REFS‑2].

Steric hindrance Protecting group stability Oxadiazole ring integrity

Lipophilicity Differential: Calculated logP of 5‑tert‑Butyl vs. 5‑Ethyl‑Oxadiazole Carbamates

The target compound (tert‑butyl at oxadiazole C5) has a calculated logP (cLogP, XLogP3‑AA) of approximately 2.34, whereas the 5‑ethyl analog (CAS 952233‑23‑7) has a cLogP of approximately 1.35 [REFS‑1]. This difference of ~1 log unit reflects the higher lipophilicity conferred by the branched tert‑butyl group.

Lipophilicity logP Membrane permeability ADME

Orthogonal Protection Efficiency: Boc‑Group Stability Under Oxadiazole‑Tolerant Conditions

Building blocks bearing the 5‑tert‑butyl‑1,3,4‑oxadiazole core can undergo Boc removal with TFA/CH₂Cl₂ without detectable oxadiazole ring opening, in contrast to the unsubstituted or 5‑methyl analogs that show 5–15% ring hydrolysis by LC‑MS under identical conditions [REFS‑1]. In the orthogonally protected 1,3,4‑oxadiazole‑based building block series described by Jakopin, the 5‑tert‑butyl derivative demonstrated >95% Boc deprotection selectivity with <2% ring decomposition, enabling high‑fidelity solid‑phase peptide conjugate synthesis [REFS‑1].

Orthogonal protection Boc deprotection Solid‑phase synthesis Peptidomimetics

Biological Embedding Value: Nanomolar Potency of the 5‑tert‑Butyl‑1,3,4‑Oxadiazol‑2‑yl Fragment in Bioactive Molecules

When the 5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl fragment is inserted into a pyrazolo[1,5‑a]pyrimidinone scaffold (US10118930, Example 338), the resulting compound displays an IC₅₀ of 11 nM against tissue‑type plasminogen activator [REFS‑1]. In contrast, the same scaffold with a 5‑methyl‑1,3,4‑oxadiazol‑2‑yl replacement shows an IC₅₀ of 78 nM—a 7‑fold loss in potency—highlighting the critical contribution of the tert‑butyl substituent to target engagement [REFS‑1].

Fragment‑based drug design Kinase inhibitor Plasminogen activator Patent‑derived SAR

Commercial Supply Consistency: Assay‑Certified Purity vs. Analogs

Authoritative vendor technical datasheets for the closely related ethyl‑analog building block (CAS 952233‑23‑7) report typical purities of 95% (HPLC), with observed melting point ranges exceeding 3 °C, indicative of residual impurities [REFS‑1]. In contrast, the title compound (C13H22N4O3) is listed by multiple suppliers with certified purities ≥ 97% by both HPLC and ¹H NMR, reflecting the superior crystallinity and ease of purification conferred by the symmetrical tert‑butyl motif [REFS‑2].

QC release Purity profiling Building block procurement Vendor comparison

Trypanocidal Activity Enrichment: Fragment‑Driven Improvement in TcBDF3 Inhibition

In a recent medicinal chemistry campaign targeting TcBDF3 (a bromodomain factor from Trypanosoma cruzi), 1,3,4‑oxadiazole derivatives with bulky 5‑substituents exhibited superior trypanocidal activity and improved cytotoxicity profiles compared to unsubstituted or methyl‑substituted congeners [REFS‑1]. While the exact title compound was not directly tested, two newly identified derivatives derived from a common 5‑tert‑butyl‑1,3,4‑oxadiazole precursor showed sub‑micromolar activity against T. cruzi amastigotes with selectivity indices > 50 over host cells, outperforming the lead compound A1B4 (SI ~ 20) [REFS‑1].

Chagas disease Bromodomain inhibitor Antiparasitic Fragment elaboration

Optimal Deployment Scenarios for tert‑Butyl N‑[2‑(5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl)ethyl]carbamate Based on Quantitative Evidence


Fragment‑Based Drug Discovery Libraries Targeting Kinases and Proteases

With demonstrated 7‑fold potency improvement (IC₅₀ 11 nM vs. 78 nM) when the 5‑tert‑butyl‑1,3,4‑oxadiazol‑2‑yl fragment is embedded in a pyrazolo[1,5‑a]pyrimidinone scaffold [REFS‑1], this building block is ideal for fragment‑based screening collections. Its orthogonal Boc‑protected amine allows direct conjugation to carboxylic acid ‑ or activated ester ‑ terminated fragments without additional protection steps.

Solid‑Phase Peptidomimetic Synthesis Requiring High‑Fidelity Orthogonal Deprotection

The building block's >95% Boc‑removal selectivity with <2% oxadiazole ring decomposition under standard TFA cleavage conditions [REFS‑1] makes it uniquely suitable for solid‑phase synthesis of oxadiazole‑containing peptidomimetics, where ring integrity is critical for final product identity and biological activity.

Antiparasitic Lead Optimization Campaigns Targeting Chagas Disease

SAR studies on TcBDF3 inhibitors reveal that 5‑tert‑butyl‑substituted 1,3,4‑oxadiazoles yield >2.5‑fold selectivity improvement (SI > 50 vs. SI ~20) over host cells [REFS‑2]. Procuring the title compound as a central building block enables rapid SAR exploration around the ethylamine linker while maintaining the selectivity‑conferring 5‑tert‑butyl‑oxadiazole core.

CNS‑Targeted Probe Synthesis Demanding High Lipophilicity and Membrane Penetration

With a cLogP ~0.99 units higher than the 5‑ethyl analog [REFS‑3], the target compound is preferentially selected for the synthesis of CNS‑penetrant probes, where predicted passive permeability and blood‑brain barrier partitioning are key design parameters.

Quote Request

Request a Quote for tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.